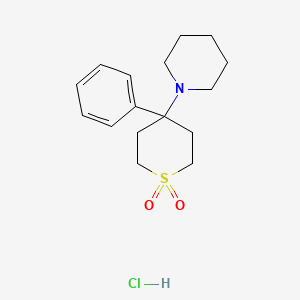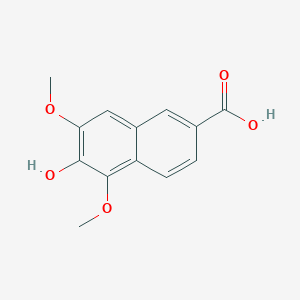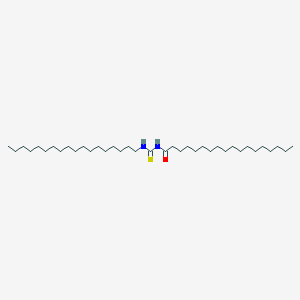
Copper--lanthanum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–lanthanum (1/1) is a compound that combines copper and lanthanum in a 1:1 ratio Lanthanum is a member of the lanthanide series, known for its unique properties and applications in various fields Copper, on the other hand, is a transition metal widely used for its excellent electrical and thermal conductivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper–lanthanum (1/1) can be synthesized using various methods, including wet chemical processes and solid-state reactions. One common method involves the co-precipitation of copper and lanthanum salts, followed by calcination. For instance, copper nitrate and lanthanum nitrate can be dissolved in water, and a precipitating agent such as sodium hydroxide is added to form a mixed hydroxide precipitate. This precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired compound .
Industrial Production Methods: In industrial settings, the Pechini process is often used to produce copper–lanthanum compounds. This method involves the chelation of metal cations with citric acid, followed by polyesterification with ethylene glycol. The resulting polymeric precursor is then calcined to form the final product .
Chemical Reactions Analysis
Types of Reactions: Copper–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper in the compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Lanthanum can be reduced using reducing agents like hydrogen gas.
Substitution: The compound can undergo substitution reactions with other metal ions or ligands under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copper can result in the formation of copper oxide, while reduction of lanthanum can yield elemental lanthanum .
Scientific Research Applications
Copper–lanthanum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: Copper–lanthanum compounds are used in the production of advanced materials, such as high-temperature superconductors and magnetic materials .
Mechanism of Action
The mechanism of action of copper–lanthanum (1/1) involves the interaction of copper and lanthanum ions with various molecular targets. Copper ions can participate in redox reactions, while lanthanum ions can form stable complexes with phosphate groups. These interactions can affect various biochemical pathways and processes, such as enzyme activity and cellular signaling .
Comparison with Similar Compounds
Copper–lanthanum (1/1) can be compared with other similar compounds, such as:
Copper–cerium (1/1): Similar to copper–lanthanum, this compound is used in catalytic applications but has different redox properties due to the presence of cerium.
Copper–yttrium (1/1): This compound is used in high-temperature superconductors and has distinct magnetic properties compared to copper–lanthanum.
Copper–neodymium (1/1): Known for its use in permanent magnets, this compound has different electronic and magnetic properties compared to copper–lanthanum .
Properties
CAS No. |
12053-91-7 |
|---|---|
Molecular Formula |
CuLa |
Molecular Weight |
202.45 g/mol |
IUPAC Name |
copper;lanthanum |
InChI |
InChI=1S/Cu.La |
InChI Key |
FQVNUZAZHHOJOH-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


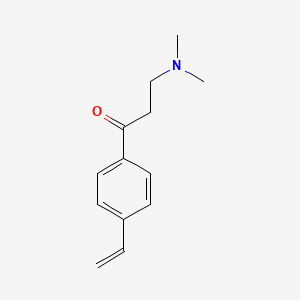

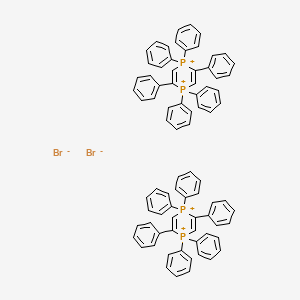


![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)


![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)

